molecular formula C13H16OS B13213087 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one

2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13213087
M. Wt: 220.33 g/mol
InChI Key: ZAQVGYXDLXLXDS-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS and a molecular weight of 220.33 g/mol . This compound is characterized by a cyclopentanone ring substituted with a sulfanyl group attached to a 2,5-dimethylphenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylthiophenol with cyclopentanone under acidic conditions to form the desired product . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the methyl groups on the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from its isomers .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C13H16OS/c1-9-6-7-10(2)13(8-9)15-12-5-3-4-11(12)14/h6-8,12H,3-5H2,1-2H3

InChI Key

ZAQVGYXDLXLXDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)SC2CCCC2=O

Origin of Product

United States

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